Welcome to the BenchChem Online Store!
molecular formula C8H9NO2 B3374812 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 1041429-45-1

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B3374812
M. Wt: 151.16 g/mol
InChI Key: BSRVSYHHHOIGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902252B2

Procedure details

The title compound was synthesized from the above ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (100 mg, 0.56 mmol) using lithium hydroxide monohydrate (94 mg, 2.23 mmol) as the base according to General Procedure 7. The crude product was purified by flash chromatography (0-100% EtOAc/heptane) to give 61 mg (73%) of 1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-2-carboxylic acid (1). 1H NMR (400 MHz, METHANOL-d) δ ppm 2.35-2.44 (m, 2H), 2.54-2.61 (m, 2H), 2.64-2.72 (m, 2H), 6.59 (s, 1H); LCMS-MS (ESI+) 151.9 (M+H); HPLC (UV=100%), (ELSD=100%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
94 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:10][C:9]2[CH2:11][CH2:12][CH2:13][C:8]=2[CH:7]=1)=[O:5])C.O.[OH-].[Li+]>>[NH:10]1[C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]2[CH2:13][CH2:12][CH2:11][C:9]1=2 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N1)CCC2
Step Two
Name
lithium hydroxide monohydrate
Quantity
94 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0-100% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
N1C2=C(C=C1C(=O)O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.